trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
20480-67-5 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4aR,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |
InChI Key |
KFGROPZLGDSAPK-GXTWGEPZSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C23 |
Canonical SMILES |
C1CCC2C(C1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Acid-Catalyzed Dehydration and Cyclization
- Treatment of the hydrogenated intermediate with concentrated sulfuric acid in acetic acid led to dehydration, producing a dehydrated intermediate (compound 8a) in good yield (75%).
- Attempts to cyclize 8a under various acid conditions (trifluoromethanesulfonic acid, trimethylsilyl triflate, boron trifluoride etherate, polyphosphoric acid) mostly failed, resulting in either recovery of starting material or tar-like byproducts.
- Successful cyclization was achieved using stannic chloride in dichloromethane, yielding the cyclized product (compound 9a) albeit in modest yield (18%).
Stereochemical Control and Protecting Group Effects
- The stereochemistry of the cyclized product favored formation of an acetoxy-axial isomer rather than the expected thermodynamically more stable equatorial isomer.
- To improve yield and selectivity, the hydroxy protecting group was changed from acetyl to the more sterically hindered pivaloyl group, which enhanced the rate of cyclization and improved isolated yield to approximately 29% on a larger scale.
Summary Table of Key Reactions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic addition | Lithium acetylide (from o-anisaldehyde) | Mixture of acetylated isomers | 29 (less polar), 55 (more polar) | Stereoisomer mixture formed |
| Catalytic hydrogenation | Pd-CaCO3, H2 | Saturated intermediate (7) | Quantitative | Complete hydrogenation |
| Dehydration | Conc. H2SO4 in AcOH | Dehydrated intermediate (8a) | 75 | Efficient dehydration |
| Cyclization | SnCl4 in CH2Cl2 | Cyclized product (9a) | 18 | Initial cyclization yield |
| Cyclization (improved) | SnCl4 in CH2Cl2 (pivaloyl protection) | Cyclized product (9c) | 29 | Improved yield and selectivity |
Mechanistic Insights and Challenges
- The key cyclization step proceeds via a cationic intermediate, where the protecting group on the hydroxy function influences the stereochemical outcome and reaction efficiency.
- The axial orientation of the acetoxy or pivaloyloxy group in the cyclized product suggests stabilization of the cationic intermediate by the carbonyl moiety.
- Attempts with various Lewis acids demonstrated the sensitivity of the reaction to conditions, with stannic chloride providing the best balance between reactivity and selectivity.
Additional Notes
- The optically active form of this compound is particularly valuable for synthesizing natural diterpenes such as oryzalexins, sandaracopimaradiene, and pimaradiene.
- The synthetic route described allows for stereoselective preparation, which is crucial for biological activity in downstream applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Further reduction of this compound can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2
Substitution: Halogens (e.g., Br2, Cl2), Alkyl halides (e.g., CH3Cl)
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CH
- Molecular Weight : 186.29 g/mol
- Structural Characteristics : It features a complex arrangement of carbon atoms that contributes to its stability and reactivity in chemical processes.
Hydrogenation Reactions
trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene has been studied for its role in hydrogenation reactions involving polycyclic aromatic hydrocarbons (PAHs). Research indicates that it can serve as a substrate for catalytic hydrogenation processes that convert PAHs into less harmful compounds. Notably, the presence of this compound can significantly influence the conversion rates of other hydrocarbons in the reaction mixture .
Synthesis of Fine Chemicals
The compound is utilized in the synthesis of various fine chemicals through functionalization reactions. For instance, it has been incorporated into the synthesis of chiral organocatalysts which are essential in asymmetric synthesis processes . The unique structural features of this compound allow for selective modifications that enhance the efficiency and yield of chemical reactions.
Drug Development
This compound derivatives have been explored for their potential therapeutic applications. Studies indicate that modifications to the octahydrophenanthrene structure can lead to compounds with significant biological activity. For example, derivatives have shown promise as anti-inflammatory agents and in the treatment of certain cancers due to their ability to interact with biological targets effectively .
Organocatalysis
Recent research highlights the use of this compound as a scaffold for developing new organocatalysts. These catalysts facilitate various organic transformations with high selectivity and efficiency. The compound's ability to stabilize reactive intermediates makes it an attractive candidate for further exploration in catalysis .
Remediation Technologies
Due to its structural characteristics and stability under various conditions, this compound has been investigated for its role in environmental remediation technologies. It can be involved in processes aimed at degrading PAHs in contaminated soils and water bodies through bioremediation strategies or advanced oxidation processes .
Case Studies
Mechanism of Action
The mechanism of action of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxygenated derivatives . In reduction reactions, hydrogen atoms are added to the molecule, resulting in more saturated hydrocarbons . Substitution reactions involve the replacement of hydrogen atoms with other functional groups, altering the chemical properties of the compound .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Thermodynamic Properties
| Property | trans-OcHP | cis-OcHP | Potassium Dehydroabietate |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₈ | C₁₄H₁₈ | C₂₀H₂₉KO₂ |
| Molecular Weight (g/mol) | 186.30 | 186.30 | 340.55 |
| Melting Point (°C) | 95 | ~17.74 | N/A |
| ΔfG° (kJ/mol) | 276.34 | 277.50 | N/A |
| Density (g/mL) | 1.006 | N/A | N/A |
Table 2: Natural Abundance in Plant Extracts
| Source | Compound | Abundance (%) |
|---|---|---|
| Hyptis suaveolens (polluted) | 7-Isopropyl-1,1,4a-trimethyl-OcHP | 1.48 |
| Hyptis suaveolens (unpolluted) | Related octahydrophenanthrene | 7.7 |
| Leucas martinicensis | 7-Isopropyl-1,4a-trimethyl-OcHP | 1.26 |
| Ancient resin (GC-MS) | 7-(1-Methylethyl)-1,4a-dimethyl-OcHP | 3.4–12.2 |
Key Findings and Implications
Stereochemical Impact : The trans configuration confers higher thermal stability (melting point 95°C vs. cis 17.74°C ) , making trans-OcHP more suitable for high-temperature applications.
Substituent Effects : Bulky groups (e.g., isopropyl) enhance synthetic yields (up to 88% ) but reduce volatility, as seen in resin residues where methylation increases persistence .
Environmental Influence : Pollution alters phytochemical profiles, as observed in Hyptis suaveolens, where unpolluted samples contain higher octahydrophenanthrene levels .
Natural vs. Synthetic : Natural abundances (1.26–7.7% ) are lower than synthetic yields (80–88% ), reflecting extraction challenges versus controlled synthesis .
Biological Activity
Trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (C14H18), a polycyclic hydrocarbon, has garnered attention for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
This compound is characterized by:
- Molecular Formula : C14H18
- Molecular Weight : Approximately 186.293 g/mol
- Structure : It features a saturated phenanthrene core with specific hydrogenation at designated positions.
Anticancer Properties
Recent studies suggest that derivatives of this compound exhibit promising anticancer activities. These effects are believed to arise from mechanisms involving the induction of apoptosis in cancer cells. For instance:
- Mechanism of Action : The compounds may trigger cellular pathways that lead to programmed cell death and inhibit tumor growth.
Cytotoxicity and Selectivity
The compound has been noted for its relatively low cytotoxicity while maintaining potent biological activity. This characteristic makes it an attractive candidate for further development in drug formulation aimed at treating various diseases .
Comparative Analysis with Related Compounds
A comparative study highlights the unique features of this compound against other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenanthrene | C14H10 | Aromatic structure without saturation |
| 1-Methylphenanthrene | C15H12 | Methyl group substitution |
| 9-Fluorenone | C13H10O | Contains a carbonyl group |
| 1-Hydroxyphenanthrene | C14H12O | Hydroxyl functional group |
The saturation in this compound differentiates it from these compounds while retaining a similar core framework.
Study 1: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant anticancer effects against several cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit proliferation:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The most potent derivatives showed IC50 values in the low micromolar range.
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that these compounds may activate caspase pathways leading to apoptosis. This was confirmed through:
- Flow Cytometry Analysis : Used to assess cell cycle distribution and apoptosis rates.
- Western Blotting : To evaluate the expression levels of apoptotic markers.
Future Directions
While preliminary studies indicate promising biological activities of this compound and its derivatives:
- Further Research Needed : More comprehensive studies are required to elucidate the precise mechanisms of action and potential therapeutic applications.
- Applications in Drug Development : Given its low toxicity and high potency in preclinical models, there is potential for development into therapeutic agents for cancer treatment and other diseases.
Q & A
Q. What are the common synthetic routes for trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via cyclization of iodides or azide intermediates. For example, syn- and anti-9,10-imino derivatives are prepared by treating azido-tosylates with hydrazine hydrate and Raney nickel, yielding stereospecific products . Stereochemical control is achieved by optimizing solvents (e.g., ether or methanol), temperature (room temperature vs. ice bath), and catalysts (e.g., Raney nickel). NMR monitoring during ring-opening reactions (e.g., benzoylation) confirms stereochemical fidelity .
Q. How is this compound structurally characterized?
Key techniques include:
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXTL software) resolves the trans-4a,10a configuration, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy .
- NMR spectroscopy : Distinct proton signals (e.g., δ 4.91 ppm for H10 in CDCl₃) and coupling constants (J = 4.5–10.0 Hz) differentiate stereoisomers .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 304.1644 for M–Cl) validate molecular composition .
Q. What methods are used to separate and identify stereoisomers of octahydrophenanthrene derivatives?
Chromatography on alumina with benzene elution separates stereoisomers (e.g., 2-phenyloxazoline derivatives), while recrystallization from hexane ensures purity . IR and NMR data (e.g., NH stretches at 3300 cm⁻¹) distinguish syn vs. anti configurations .
Advanced Research Questions
Q. How do Ni/Mo catalyst ratios influence the hydrogenation efficiency of aromatic precursors to trans-octahydrophenanthrene?
Catalysts with Ni/Mo ratios of 0.57–0.6 exhibit higher hydrogenation (HYD) activity (27.5% selectivity for non-aromatic products) compared to ratios ≤0.5. Characterization via NO-pulse chemisorption reveals increased coordinatively unsaturated sites (CUS) at higher Ni/Mo ratios, enhancing H₂ activation . Experimental optimization requires balancing metal loading and surface acidity to avoid over-hydrogenation to perhydro derivatives .
Q. What challenges arise in crystallographic refinement of trans-octahydrophenanthrene derivatives, and how are they resolved?
High torsional strain in the bicyclic system complicates refinement. SHELXL employs twin refinement and anisotropic displacement parameters to address disorder in high-resolution datasets. For example, catemeric hydrogen bonding in 3-keto-10a-carboxylic acid derivatives is resolved using R₁ = 0.040 and wR₂ = 0.109, with geometric parameter deviations <0.002 Å .
Q. How do stereochemical differences (trans vs. cis) affect reactivity in ring-opening reactions?
Anti-aziridines (e.g., trans-9,10-imino derivatives) undergo acid-catalyzed ring opening to yield 90% trans-amino alcohols, whereas syn isomers favor cis products (57%). Stereoelectronic effects (e.g., axial vs. equatorial attack) and hydrogen-bonding networks (observed in X-ray structures) dictate regioselectivity .
Q. What contradictions exist in spectroscopic vs. crystallographic data for octahydrophenanthrene derivatives, and how are they reconciled?
Discrepancies between NMR-derived coupling constants and X-ray torsion angles may arise from dynamic effects (e.g., ring puckering). For example, NMR signals for H9 (δ 5.60 ppm) in CDCl₃ collapse in DMSO-d₆ due to solvent-induced conformational changes, necessitating complementary use of variable-temperature NMR and DFT calculations .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for trans-3-Keto-10a-Carboxylic Acid Derivative
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| R factor | 0.040 | |
| Mean C–C bond length | 1.534 Å | |
| Torsion angle (C9–C10) | 178.2° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
